5-Methyl-2-(methylthio)benzo[d]thiazole
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Overview
Description
5-Methyl-2-(methylthio)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are commonly found in various biologically active molecules This compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylthio)benzo[d]thiazole typically involves the reaction of 2-mercaptobenzothiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylthio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, organic solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzothiazoles, amino-substituted benzothiazoles.
Scientific Research Applications
5-Methyl-2-(methylthio)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases due to its ability to inhibit monoamine oxidase enzymes.
Industry: Utilized in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylthio)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on monoamine oxidase enzymes is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This action can help alleviate symptoms of neurodegenerative and psychiatric disorders.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the methylthio group, resulting in different chemical properties and biological activities.
2-(Methylthio)benzothiazole: Similar structure but without the additional methyl group, leading to variations in reactivity and applications.
Benzothiazole: The parent compound without any substituents, used as a reference for studying the effects of different substituents.
Uniqueness
5-Methyl-2-(methylthio)benzo[d]thiazole stands out due to the presence of both a methyl group and a methylthio group, which enhance its chemical reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-methylsulfanyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS2/c1-6-3-4-8-7(5-6)10-9(11-2)12-8/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSCHWFUWXOGSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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